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molecular formula C8H17NO4 B8504799 N-(1,1-dimethoxyprop-2-yl)urethane

N-(1,1-dimethoxyprop-2-yl)urethane

Cat. No. B8504799
M. Wt: 191.22 g/mol
InChI Key: IBEFOHVJHZDMSX-UHFFFAOYSA-N
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Patent
US05071999

Procedure details

80 g (0.73 mol) of ethyl chloroformate are added dropwise with ice-cooling to 86.2 g (0.72 mol) of 2-aminopropionaldehyde dimethyl acetal in 350 ml of toluene and 32 g (0.8 mol) of NaOH in 300 ml of water. The mixture is stirred for a further 2 hours at room temperature, the organic phase is separated off, the aqueous phase is extracted using toluene and the toluene solutions are dried over K2CO3. The extracts are concentrated and the residue is distilled.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
86.2 g
Type
reactant
Reaction Step Two
Name
Quantity
32 g
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]([O:4][CH2:5][CH3:6])=[O:3].[CH3:7][O:8][CH:9]([O:13][CH3:14])[CH:10]([NH2:12])[CH3:11].[OH-].[Na+]>C1(C)C=CC=CC=1.O>[CH3:7][O:8][CH:9]([O:13][CH3:14])[CH:10]([NH:12][C:2](=[O:3])[O:4][CH2:5][CH3:6])[CH3:11] |f:2.3|

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
ClC(=O)OCC
Step Two
Name
Quantity
86.2 g
Type
reactant
Smiles
COC(C(C)N)OC
Name
Quantity
32 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
350 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for a further 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic phase is separated off
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the toluene solutions are dried over K2CO3
CONCENTRATION
Type
CONCENTRATION
Details
The extracts are concentrated
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
COC(C(C)NC(OCC)=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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